molecular formula C20H24N2O3 B5618242 N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide

Cat. No. B5618242
M. Wt: 340.4 g/mol
InChI Key: OAXHKVDCIMKVAC-UHFFFAOYSA-N
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Description

Research on complex organic compounds often involves the exploration of novel synthesis routes, structural analysis, and the evaluation of chemical and physical properties. Compounds similar to "N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide" are of interest in various fields, including medicinal chemistry, due to their potential biological activities and chemical functionalities.

Synthesis Analysis

The oxidative cyclisation of amides to produce pyrrolidin-2-ones as described by Galeazzi et al. (1996) involves Mn(III) mediated cyclisation of N-alkenyl amides, a method potentially relevant for constructing the indenyl and pyridinyl components of the compound (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

The structural assignment of cyclised products, as demonstrated through NMR spectroscopy and X-ray diffraction analysis in the work of Galeazzi et al. (1996), provides a methodological framework for the elucidation of the complex molecular structure of compounds like "N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide" (Galeazzi, Geremia, Mobbili, & Orena, 1996).

Chemical Reactions and Properties

The study by Pailloux et al. (2007) on the oxidation reactivity of acetamides might offer insight into the chemical reactions and stability of the compound, emphasizing how different oxidants can lead to a variety of products, which is crucial for understanding its reactivity and functional group transformations (Pailloux et al., 2007).

Physical Properties Analysis

While specific studies on the physical properties of "N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide" were not found, general principles from organic chemistry and related research on similar compounds can be applied to infer its solubility, melting point, and stability.

Chemical Properties Analysis

The chemical behavior of related compounds, as explored by Farouk, Ibrahim, and El-Gohary (2021), provides a basis for predicting the acidity, basicity, and potential for forming derivatives of "N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide" through reactions with nucleophiles and electrophiles (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-10-22(17-12-15-7-4-5-8-16(15)13-17)19(23)14-21-11-6-9-18(25-2)20(21)24/h4-9,11,17H,3,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXHKVDCIMKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC2=CC=CC=C2C1)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-propylacetamide

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